molecular formula C6H13NO3 B8546761 2-(Methylamino)ethyl methoxyacetate

2-(Methylamino)ethyl methoxyacetate

Cat. No. B8546761
M. Wt: 147.17 g/mol
InChI Key: GVBVVKJPNJOVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722084B2

Procedure details

To a mixture of tert-butyl 2-hydroxyethyl (methyl)carbamate (1.75 g) obtained in Reference Example 1 and ethyl acetate (10 mL) were added methoxyacetyl chloride (1.20 g) and pyridine (0.97 mL). After stirring at room temperature for 3 hrs., ethyl acetate (70 mL) was added to the reaction mixture. The mixture was washed with water (20 mL), a saturated aqueous sodium hydrogen carbonate solution (20 mL) and water (20 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was dissolved in ethyl acetate (5 mL), and a 4N hydrogen chloride-ethyl acetate solution (10 mL) was added. After stirring at room temperature for 1 hr., the mixture was concentrated under reduced pressure. Water (60 mL) and diethyl ether (30 mL) were added to the residue. After stirring, the aqueous layer was separated and taken. The aqueous layer was basified with sodium hydrogen carbonate and extracted twice with ethyl acetate (40 mL). The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (1.00 g) as a colorless oil.
[Compound]
Name
tert-butyl 2-hydroxyethyl (methyl)carbamate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](Cl)=[O:5].[N:7]1[CH:12]=CC=[CH:9][CH:8]=1.C(OCC)(=[O:15])C>>[CH3:1][O:2][CH2:3][C:4]([O:5][CH2:9][CH2:8][NH:7][CH3:12])=[O:15]

Inputs

Step One
Name
tert-butyl 2-hydroxyethyl (methyl)carbamate
Quantity
1.75 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
COCC(=O)Cl
Name
Quantity
0.97 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution (20 mL) and water (20 mL), and dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (5 mL)
ADDITION
Type
ADDITION
Details
a 4N hydrogen chloride-ethyl acetate solution (10 mL) was added
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
, the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (60 mL) and diethyl ether (30 mL) were added to the residue
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC(=O)OCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.